Ethyl 3-fluoro-4-methylbenzoate
Overview
Description
Ethyl 3-fluoro-4-methylbenzoate is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis Activity
Research involving fluorinated benzoic acid derivatives, such as the study on antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide, highlights the potential of fluorinated compounds in medicinal chemistry. These compounds were synthesized and evaluated for their antimycobacterial activity, with certain derivatives showing high inhibitory activity against Mycobacterium tuberculosis H37Rv (Koçyiğit-Kaymakçıoğlu et al., 2009).
Photodegradation and Environmental Studies
Another study focused on the photodegradation of parabens, which are esters of p-hydroxybenzoic acid, including ethylparaben. This research presents the degradation kinetics and by-products of parabens under UV light, contributing to environmental science by understanding the fate of these compounds in aquatic environments (Gmurek et al., 2015).
Fluorine Magnetic Resonance Studies
Fluorine magnetic resonance studies of fluorine-substituted benzoyl chymotrypsins offer insights into the structural and electronic effects of fluorination on biomolecules. Such studies can aid in the design of fluorinated drugs and probes for biochemical research (Amshey & Bender, 1983).
Synthesis and Biochemical Applications
Research on the synthesis and transformations of quinoline derivatives demonstrates the versatility of fluorinated benzoic acid esters in organic synthesis, offering potential applications in developing fluorescent markers for biological research (Aleksanyan & Hambardzumyan, 2013).
Mechanism of Action
Target of Action
Ethyl 3-fluoro-4-methylbenzoate is a chemical compound that has been studied for its potential as a local anesthetic . The primary targets of local anesthetics are the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, and their blockade results in a loss of local sensation, making them ideal targets for local anesthetics .
Mode of Action
Local anesthetics like this compound bind to specific parts of the sodium ion channels on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Local anesthetics can reduce the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
It is known that the compound’s action on sodium ion channels disrupts the normal flow of ions, which can have downstream effects on various biochemical pathways involved in nerve impulse conduction .
Pharmacokinetics
Some general properties can be inferred from its physicochemical properties . The compound has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability .
Result of Action
The primary result of the action of this compound is local anesthesia, or a loss of sensation in a localized area . This is achieved through its action on sodium ion channels, which blocks the conduction of nerve impulses . The compound has been found to have good local anesthetic effects in surface anesthesia, infiltration anesthesia, and block anesthesia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the body and its ability to reach its target sites .
Properties
IUPAC Name |
ethyl 3-fluoro-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAHBQYWMMITFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001022643 | |
Record name | Ethyl 3-fluoro-4-methyl-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001022643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86239-00-1 | |
Record name | Benzoic acid, 3-fluoro-4-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86239-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-fluoro-4-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 3-fluoro-4-methyl-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001022643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.